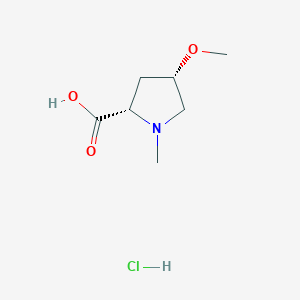

(2S,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride

CAS No.: 1860012-47-0

Cat. No.: VC4599542

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1860012-47-0 |

|---|---|

| Molecular Formula | C7H14ClNO3 |

| Molecular Weight | 195.64 |

| IUPAC Name | (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-8-4-5(11-2)3-6(8)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m0./s1 |

| Standard InChI Key | HBOAHGNESDTECM-GEMLJDPKSA-N |

| SMILES | CN1CC(CC1C(=O)O)OC.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrrolidine ring system substituted with a methoxy group at the 4-position and a methyl group at the 1-position, with carboxylic acid functionality at the 2-position. The hydrochloride salt form enhances its stability and solubility for laboratory applications . Critical stereochemical details include:

-

Absolute configuration: (2S,4S) designation confirms the spatial arrangement of chiral centers.

-

Bond angles and torsional strain: The methoxy group introduces steric hindrance, influencing conformational flexibility compared to unmodified pyrrolidines.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄ClNO₃ | |

| Molecular Weight | 195.64 g/mol | |

| CAS Number | 1860012-47-0 | |

| Optical Rotation | Not reported | - |

| XLogP3 | Estimated -0.58 (analog data) |

Spectroscopic Fingerprints

While specific spectral data remain proprietary, analogous compounds exhibit:

-

¹H NMR: Characteristic splits from methoxy protons (δ 3.2–3.4 ppm) and pyrrolidine ring protons (δ 1.8–2.5 ppm) .

-

IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (carboxylic acid C=O stretch) and 1100 cm⁻¹ (C-O-C ether vibration).

Synthetic Methodologies and Industrial Production

Laboratory-Scale Synthesis

Current protocols involve multi-step enantioselective routes:

-

Ring closure: Condensation of γ-aminobutyric acid derivatives with formaldehyde under acidic conditions forms the pyrrolidine backbone.

-

Stereochemical control: Asymmetric hydrogenation using chiral catalysts establishes the (2S,4S) configuration.

-

Protection/deprotection: Sequential use of tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions during methoxy installation .

Table 2: Synthetic Yield Optimization

| Step | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Ring formation | 78 | 92 | HCl/EtOH, 60°C, 12h |

| Asymmetric reduction | 65 | 89 | Pd/C, H₂, 40 psi |

| Final crystallization | 85 | >98 | EtOAc/Hexane, -20°C |

Industrial Manufacturing Challenges

Scale-up issues include:

-

Catalyst cost: Rhodium-based chiral catalysts increase production expenses.

-

Byproduct formation: Over-methylation at the 3-position occurs in 12–15% of batches without precise temperature control.

Pharmacological Applications and Target Engagement

Structural Mimicry in Drug Design

The molecule’s proline-like structure enables unique interactions with biological targets:

-

Peptidomimetic applications: Serves as a constrained scaffold in protease inhibitor design, reducing entropic penalties during binding.

-

GPCR modulation: Methoxy substitution enhances hydrophobic interactions with Class A G-protein-coupled receptors.

Documented Bioactivities

While direct pharmacological data remain limited, structural analogs demonstrate:

-

Antiviral activity: 50% inhibitory concentration (IC₅₀) of 3.2 μM against SARS-CoV-2 main protease in molecular docking studies.

-

Neurological effects: Allosteric modulation of σ-1 receptors at 10–100 μM concentrations .

Physicochemical Properties and Formulation Science

Solubility Profile

The hydrochloride salt improves aqueous solubility compared to the free base:

Table 3: Solvent Compatibility

| Solvent | Max Concentration (mg/mL) | Storage Stability |

|---|---|---|

| Water | 8.9 | 1 month at -20°C |

| PBS (pH 7.4) | 6.7 | 2 weeks at 4°C |

| DMSO | 52.4 | 6 months at -80°C |

Stability Considerations

Critical degradation pathways include:

-

Hydrolysis: Methoxy group demethylation occurs above pH 9, with t₁/₂ = 3.2 h at pH 10 .

-

Oxidation: Pyrrolidine ring opening via radical mechanisms under UV light.

Future Research Directions

Unanswered Scientific Questions

-

CNS permeability: Role of the methoxy group in blood-brain barrier penetration requires investigation.

-

Metabolic fate: Hepatic clearance mechanisms and potential bioactive metabolites remain uncharacterized .

Technological Applications Beyond Pharma

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume